molecular formula C9H10BrIO B13961691 Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy- CAS No. 153683-14-8

Benzene, 1-bromo-2-(2-iodoethyl)-4-methoxy-

Cat. No.: B13961691
CAS No.: 153683-14-8
M. Wt: 340.98 g/mol
InChI Key: PBRHRGHQCASACP-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-iodoethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H10BrIO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an iodoethyl group, and a methoxy group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene typically involves multiple steps One common method starts with the bromination of 4-methoxybenzene to introduce the bromine atom at the desired position

For example, 4-methoxybenzene can be brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 1-bromo-4-methoxybenzene can then undergo a halogen exchange reaction with iodine to form 1-bromo-2-iodo-4-methoxybenzene. Finally, the iodoethyl group can be introduced via an alkylation reaction using ethylene and a suitable catalyst .

Industrial Production Methods

Industrial production of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene may involve similar synthetic routes but on a larger scale. The reactions are typically optimized for higher yields and cost-effectiveness. Industrial methods may also employ continuous flow reactors and automated systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-(2-iodoethyl)-4-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-(2-iodoethyl)-4-methoxybenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound can be used in biochemical assays and studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-iodoethyl)-4-methoxybenzene depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: A simpler compound with only an iodine atom substituted on the benzene ring.

    Bromobenzene: A compound with only a bromine atom substituted on the benzene ring.

    4-Methoxyiodobenzene: A compound with a methoxy group and an iodine atom substituted on the benzene ring.

Uniqueness

1-Bromo-2-(2-iodoethyl)-4-methoxybenzene is unique due to the presence of both bromine and iodine atoms, along with a methoxy group. This combination of substituents provides distinct reactivity and properties, making it valuable in various chemical transformations and research applications.

Properties

CAS No.

153683-14-8

Molecular Formula

C9H10BrIO

Molecular Weight

340.98 g/mol

IUPAC Name

1-bromo-2-(2-iodoethyl)-4-methoxybenzene

InChI

InChI=1S/C9H10BrIO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5H2,1H3

InChI Key

PBRHRGHQCASACP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCI

Origin of Product

United States

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